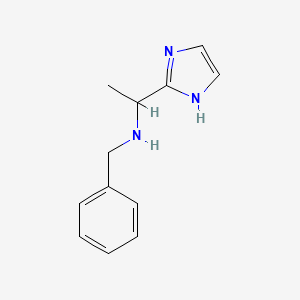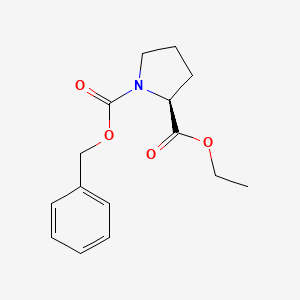![molecular formula C6H8ClNS B11775860 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride](/img/structure/B11775860.png)
5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride: is a heterocyclic compound with the molecular formula C6H8ClNS and a molecular weight of 161.65 g/mol . This compound is known for its unique structural properties, which make it a valuable building block in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-c]pyrrole precursor with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield fully saturated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic applications, such as anticancer agents and inhibitors of specific enzymes .
Industry: In the industrial sector, this compound is used in the development of new materials, including organic semiconductors and photovoltaic materials .
Wirkmechanismus
The mechanism of action of 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of small ubiquitin-like modifier (SUMO) family of proteins, which are involved in various cellular processes, including the regulation of gene expression and protein stability . By inhibiting these proteins, the compound can modulate cellular pathways and exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Thieno[3,4-c]pyrrole-4,6-dione: Known for its use in photovoltaic materials.
Dithieno[3,2-b2′,3′-d]pyrrole: Used in organic solar cells and hybrid solar cell applications.
4H-Thieno[3,2-b]pyrrole-5-carbohydrazides: Studied for their potential biological activities.
Uniqueness: 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride stands out due to its specific structural features and versatile reactivity, making it a valuable compound in various fields of research and industry. Its ability to inhibit SUMO proteins further distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C6H8ClNS |
|---|---|
Molekulargewicht |
161.65 g/mol |
IUPAC-Name |
5,6-dihydro-4H-thieno[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C6H7NS.ClH/c1-2-8-6-4-7-3-5(1)6;/h1-2,7H,3-4H2;1H |
InChI-Schlüssel |
KREVWSYVKHGBMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CN1)SC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


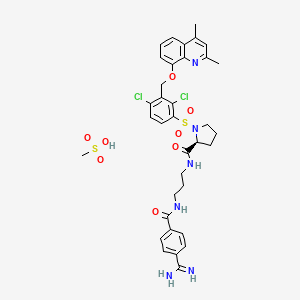

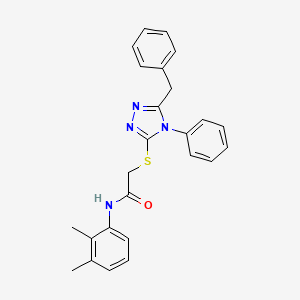
![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide](/img/structure/B11775800.png)
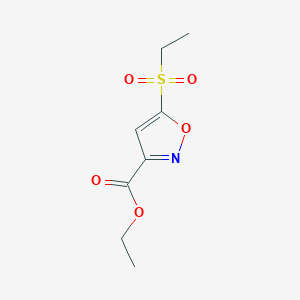
![2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole](/img/structure/B11775811.png)
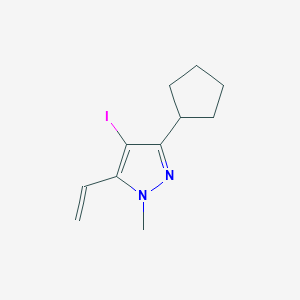
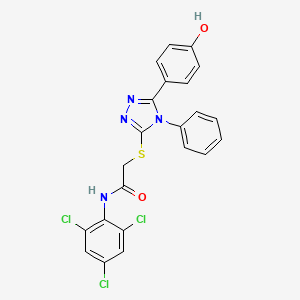
![3-(5-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11775824.png)
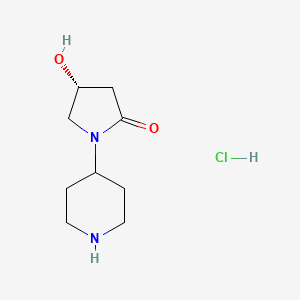
![tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B11775831.png)
